molecular formula C16H10ClN B14809172 10-Chloro-7H-benzo[c]carbazole

10-Chloro-7H-benzo[c]carbazole

Cat. No.: B14809172
M. Wt: 251.71 g/mol
InChI Key: FOWVHELGPBRYCI-UHFFFAOYSA-N
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Description

10-Chloro-7H-benzo[c]carbazole is a heterocyclic aromatic compound with a tricyclic structure consisting of two benzene rings fused to a central nitrogen-containing ring. This compound is a derivative of carbazole, where a chlorine atom is substituted at the 10th position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-7H-benzo[c]carbazole typically involves the chlorination of 7H-benzo[c]carbazole. One common method is the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-7H-benzo[c]carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Mechanism of Action

The mechanism of action of 10-Chloro-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-7H-benzo[c]carbazole is unique due to the presence of the chlorine atom, which can significantly alter its electronic properties and reactivity compared to its non-halogenated or brominated counterparts. This makes it particularly useful in specific applications where these altered properties are advantageous.

Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

10-chloro-7H-benzo[c]carbazole

InChI

InChI=1S/C16H10ClN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H

InChI Key

FOWVHELGPBRYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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